![molecular formula C20H19N B170281 N,N-Bis(M-tolyl)benzenaMine CAS No. 13511-11-0](/img/structure/B170281.png)
N,N-Bis(M-tolyl)benzenaMine
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Overview
Description
“N,N-Bis(M-tolyl)benzenaMine” is a chemical compound with the molecular formula C20H19N . It is used as a Hole Transport Layer material for OLED devices .
Molecular Structure Analysis
“N,N-Bis(M-tolyl)benzenaMine” contains a total of 42 bonds, including 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
“N,N-Bis(M-tolyl)benzenaMine” has a molecular weight of 273.37200, a density of 1.079g/cm3, a boiling point of 417.5ºC at 760 mmHg, and a melting point of 67.0℃ .Scientific Research Applications
Comprehensive Analysis of “N,N-Bis(M-tolyl)benzenaMine” Applications
“N,N-Bis(M-tolyl)benzenaMine” is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own section and rich, informative content.
Organic Synthesis
N,N-Bis(M-tolyl)benzenaMine: can be used as a precursor or an intermediate in the synthesis of complex organic molecules. Its aromatic structure makes it a suitable candidate for reactions requiring stable phenyl groups.
Catalysis
Due to its potential to act as a ligand, this compound could be involved in catalytic processes, particularly in the formation of metalloclusters that are fundamental in catalysis and materials applications .
Pharmaceutical Research
The structural similarity of N,N-Bis(M-tolyl)benzenaMine to other bioactive compounds suggests it could be used in the design of new pharmaceuticals, especially in the development of sulfonamide-based drugs .
Material Science
In material science, N,N-Bis(M-tolyl)benzenaMine could be utilized in the creation of new polymeric materials or as a modifying agent to enhance the properties of existing materials.
Spectroscopy
This compound’s unique electronic structure may allow it to be used in spectroscopic studies, aiding in the understanding of molecular interactions and electron transfer processes.
DNA Mimicry
Given the nitrogen atoms in its structure, N,N-Bis(M-tolyl)benzenaMine could mimic properties of DNA bases, which is significant for studies in genetics and molecular biology .
Future Directions
properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWQFNYHFHEPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592810 |
Source
|
Record name | 3-Methyl-N-(3-methylphenyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(M-tolyl)benzenaMine | |
CAS RN |
13511-11-0 |
Source
|
Record name | 3-Methyl-N-(3-methylphenyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Dimethyltriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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